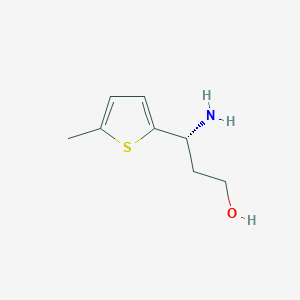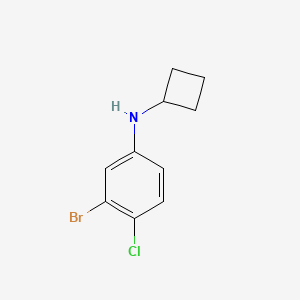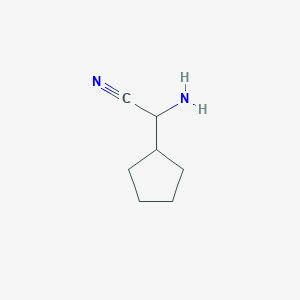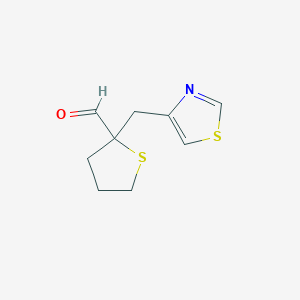
5-cyclopropyl-3-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-3-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-3-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a cyclopropyl ketone with a hydrazine derivative to form a hydrazone intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the triazole ring. The methoxypyrrolidinyl group can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the specific requirements of each reaction step.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-3-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving triazole derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-cyclopropyl-3-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropyl and methoxypyrrolidinyl groups may enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole: This compound shares the cyclopropyl and pyrrolidinyl groups but has an oxadiazole ring instead of a triazole ring.
3,5-Dimethyl-1-(5-trifluoromethyl-pyridin-3-yl)-1H-pyrazol-4-yl: This compound features a pyrazole ring and different substituents, highlighting the diversity of triazole derivatives.
Uniqueness
5-Cyclopropyl-3-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole is unique due to its specific combination of functional groups and the triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H16N4O |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H16N4O/c1-15-7-4-8(11-5-7)10-12-9(13-14-10)6-2-3-6/h6-8,11H,2-5H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
MEJMFLDMERFNEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(NC1)C2=NC(=NN2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-3-methylbutanoic acid](/img/structure/B15272275.png)
![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
![2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B15272304.png)

![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)
![2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B15272332.png)





![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)
